5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride
Overview
Description
5,5-Dimethyl-2,6-diazaspiro[34]octan-7-one hydrochloride is a heterocyclic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-2,6-diazaspiro[34]octan-7-one hydrochloride typically involves the reaction of appropriate precursors under controlled conditionsThe reaction is usually carried out under inert atmosphere and at low temperatures to ensure the stability of the compound .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally synthesized in research laboratories. The process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the development of novel materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
- 2,6-Diazaspiro[3.4]octan-7-one hydrochloride
- 2-amino-5,7-diazaspiro[3.4]octane-6,8-dione hydrochloride
- 5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one tosylate
Comparison: 5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride is unique due to its specific spiro structure and the presence of dimethyl groups, which can influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific research applications .
Biological Activity
5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride is a heterocyclic compound notable for its spirocyclic structure, which includes two nitrogen atoms within a bicyclic framework. This unique configuration is believed to influence its biological activity significantly, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C8H15ClN2O
- Molecular Weight : 190.67 g/mol
- CAS Number : 2097951-79-4
- Purity : Typically >97% .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including neurotransmitter receptors and enzymes. Initial studies suggest that it may exhibit binding affinity towards serotonin and dopamine receptors, which could elucidate potential psychoactive effects. Furthermore, the compound's carbonyl group allows for nucleophilic substitutions and acylation reactions, enhancing its reactivity in biological systems .
Anticonvulsant Activity
Research has indicated that compounds structurally related to this compound exhibit anticonvulsant properties. For instance, a study on diazaspiro compounds demonstrated their efficacy in protecting against seizures in animal models using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests .
Compound | MES ED(50) (mg/kg) | TD(50) (mg/kg) | Protection Index |
---|---|---|---|
6-methyl-1-(4-(methylsulfonyl)phenyl)-4,6-diazaspiro[2.4]heptane-5,7-dione | 12.5 | 310 | 24.8 |
This compound | TBD | TBD | TBD |
Note: TBD indicates that specific data for this compound is still being researched.
Enzyme Interaction Studies
The compound has shown promise in enzyme inhibition assays. Its structural features suggest potential interactions with enzymes involved in metabolic pathways, which could be relevant for drug development targeting metabolic diseases or disorders .
Case Studies and Research Findings
- Neuropharmacological Studies : Investigations into the psychoactive properties of related spirocyclic compounds have highlighted their potential as anxiolytics or antidepressants due to their interaction with neurotransmitter systems .
- Synthesis and Characterization : The synthesis of this compound involves multi-step organic reactions starting from accessible precursors. Researchers have focused on optimizing reaction conditions to maximize yield and purity .
- Comparative Analysis : Comparative studies with similar compounds reveal that variations in substituent positioning on the spirocyclic framework can lead to significant differences in biological activity and pharmacological profiles .
Properties
IUPAC Name |
5,5-dimethyl-2,6-diazaspiro[3.4]octan-7-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c1-7(2)8(4-9-5-8)3-6(11)10-7;/h9H,3-5H2,1-2H3,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXRGQHPXIADAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CC(=O)N1)CNC2)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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